Methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-carbothioyl}amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-carbothioyl}amino)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carbamoyl-bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-carbothioyl}amino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbamoyl-bipiperidine group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-carbothioyl}amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbamoyl group may produce primary amines.
Scientific Research Applications
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-carbothioyl}amino)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-carbothioyl}amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound shares the thiophene ring but lacks the carbamoyl-bipiperidine group.
Methyl 2-aminothiophene-3-carboxylate: Another similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-carbothioyl}amino)thiophene-2-carboxylate is unique due to the presence of the carbamoyl-bipiperidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H26N4O3S2 |
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Molecular Weight |
410.6 g/mol |
IUPAC Name |
methyl 3-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H26N4O3S2/c1-25-15(23)14-13(5-12-27-14)20-17(26)21-10-6-18(7-11-21,16(19)24)22-8-3-2-4-9-22/h5,12H,2-4,6-11H2,1H3,(H2,19,24)(H,20,26) |
InChI Key |
GAQMUAFNBKQYQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origin of Product |
United States |
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